molecular formula C17H23N3OS B12932245 N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide CAS No. 62347-72-2

N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide

Cat. No.: B12932245
CAS No.: 62347-72-2
M. Wt: 317.5 g/mol
InChI Key: VEJFONRAQYTWPA-UHFFFAOYSA-N
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Description

N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole ring substituted with a methyl group at position 3 and a hexyl chain at the nitrogen atom. While specific data on this compound’s synthesis or properties are absent in the provided evidence, its structural analogs (e.g., thiadiazole-, triazole-, and tetrazole-containing acetamides) offer insights into its likely characteristics and reactivity .

Properties

CAS No.

62347-72-2

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

N-hexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C17H23N3OS/c1-3-4-5-9-12-20(17-18-14(2)19-22-17)16(21)13-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-13H2,1-2H3

InChI Key

VEJFONRAQYTWPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NC(=NS1)C)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-5-methyl-1,3,4-thiadiazole Intermediate

The 2-bromo-5-methyl-1,3,4-thiadiazole is a crucial intermediate for further functionalization. It is typically prepared and purified by chromatographic methods, with melting points around 107-108 °C, and characterized by NMR, HPLC, and LC-MS techniques.

Palladium-Catalyzed Coupling Reactions

A common approach to functionalize the thiadiazole ring involves palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. For example:

Yield Reaction Conditions Operation Details
85% Potassium phosphate, tetrakis(triphenylphosphine)palladium(0), ethanol/toluene, 55-80 °C, 18 h, inert atmosphere Coupling of 2-bromo-5-methyl-1,3,4-thiadiazole with (4-formylphenyl)boronic acid to yield 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde, isolated by filtration after heptane addition.
51% Sodium carbonate, tetrakis(triphenylphosphine)palladium(0), 1,4-dioxane/water, reflux, inert atmosphere Similar Suzuki coupling yielding 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde with purification by chromatography.

These aldehyde intermediates are key for subsequent amide bond formation.

Amide Bond Formation

The phenylacetamide moiety is introduced by coupling the aldehyde or related intermediates with hexylamine or hexyl-substituted amines under amide-forming conditions. Typical conditions include:

  • Use of coupling agents or direct amidation in solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base catalysts such as sodium carbonate or potassium phosphate.
  • Heating at elevated temperatures (e.g., 100-120 °C) under inert atmosphere.

For example, a reaction mixture containing 2-bromo-5-methyl-1,3,4-thiadiazole, an amine intermediate, and sodium carbonate in N,N-dimethylacetamide was stirred overnight at 120 °C, followed by extraction and chromatographic purification to yield the desired amide product in yields ranging from 13% to 36% depending on the substrate.

Alternative Catalytic Systems

Copper(I) iodide and palladium complexes with triethylamine have also been employed for coupling reactions involving thiadiazole derivatives, typically in acetonitrile at 80 °C for 12 hours. These conditions facilitate the formation of C-N bonds essential for the final compound assembly.

Step Starting Material Catalyst/Base Solvent Temperature Time Yield (%) Notes
Halogenated thiadiazole synthesis 2-bromo-5-methyl-1,3,4-thiadiazole - - - - - Purified by chromatography, mp 107-108 °C
Suzuki coupling 2-bromo-5-methyl-1,3,4-thiadiazole + (4-formylphenyl)boronic acid Pd(PPh3)4, K3PO4 Toluene/ethanol 55-80 °C 18 h 85 Inert atmosphere, degassed
Suzuki coupling Same as above Pd(PPh3)4, Na2CO3 1,4-dioxane/water Reflux Overnight 51 Argon atmosphere
Amide formation Halogenated thiadiazole + hexylamine Na2CO3 or K3PO4 DMF, DMSO, or DMAc 100-120 °C Overnight 13-36 Purification by silica gel chromatography
Copper-catalyzed coupling 2-bromo-5-methyl-1,3,4-thiadiazole + amine CuI, PdCl2(PPh3)2, Et3N Acetonitrile 80 °C 12 h - Sealed tube, inert atmosphere
  • The use of palladium catalysts with phosphine ligands is highly effective for coupling reactions involving thiadiazole derivatives, providing moderate to high yields.
  • Base choice and solvent polarity significantly influence reaction efficiency; potassium phosphate and sodium carbonate are commonly used bases.
  • Elevated temperatures (80-120 °C) and inert atmospheres (nitrogen or argon) are critical to prevent side reactions and catalyst deactivation.
  • Purification typically involves silica gel chromatography with gradients of methanol, methylene chloride, or ethyl acetate in hexanes.
  • The final compound’s purity and identity are confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

The preparation of N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide is achieved through a sequence of well-established synthetic steps involving halogenated thiadiazole intermediates, palladium-catalyzed cross-coupling reactions, and amide bond formation under basic conditions. The choice of catalyst, base, solvent, and reaction conditions critically affects the yield and purity of the final product. The methods summarized here are supported by diverse experimental data and represent the current state-of-the-art in the synthesis of this class of thiadiazole-containing amides.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide have been tested against various cancer cell lines. A study reported that several thiadiazole derivatives showed effective suppression of human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers . Notably, the structure–activity relationship indicates that substituents on the phenyl ring can significantly influence cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have shown efficacy against a range of pathogens. For example, studies indicated that certain thiadiazole compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents .

Neuroprotective Effects

Emerging research suggests that thiadiazole derivatives may have neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways.

Anti-inflammatory Properties

Studies have indicated that compounds with a thiadiazole moiety can exhibit anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Alam et al., 2011Anticancer ActivitySignificant growth inhibition in A549 and SK-MEL-2 cell lines with IC50 values indicating high potency .
Mohammadi-Farani et al., 2014CytotoxicityCompounds demonstrated better cytotoxicity than standard drugs like Imatinib against prostate cancer cell lines .
Polkam et al., 2015Antimycobacterial ActivityThiadiazole derivatives showed promising results against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Heterocyclic Core Comparison

Heterocycle Example Compound Key Features
1,2,4-Thiadiazole Target compound Sulfur atom at position 1, methyl at 3
1,3,4-Thiadiazole N-(5-Mercapto-1,3,4-thiadiazol-2-yl) derivatives Sulfur at position 1, mercapto at 5
Triazole 6a-m () Three nitrogen atoms, naphthalene
Tetrazole compound Five-membered ring with four nitrogens

Substituent Effects on Bioactivity and Reactivity

  • Methyl vs. Mercapto Groups : The target’s 3-methyl group on the thiadiazole contrasts with the 5-mercapto substituent in ’s derivatives. Mercapto groups increase polarity and metal-binding capacity, whereas methyl groups enhance hydrophobicity and steric bulk .
  • Naphthalene vs. Phenyl : Triazole derivatives in incorporate naphthalene, which extends conjugation and may improve π-π stacking interactions compared to the target’s simpler phenyl group .
  • Ethoxy and Nitro Groups : The tetrazole compound in includes an ethoxy group, which could enhance solubility, while nitro-substituted acetamides in exhibit strong electron-withdrawing effects, altering reactivity .

Table 2: Substituent Impact on Properties

Substituent Example Compound Effect on Properties
3-Methyl Target compound Increased hydrophobicity
5-Mercapto derivatives Enhanced metal coordination
Naphthalen-1-yloxy compounds Improved π-π interactions
4-Ethoxy compound Elevated solubility

N-Substituent Variations

  • Hexyl Chain : The target’s hexyl group likely enhances lipid solubility and membrane permeability compared to smaller N-substituents (e.g., isopropyl in or phenyl in ).
  • Aryl vs. Alkyl Groups : N-Phenyl substituents (–3) may restrict conformational flexibility, whereas alkyl chains (hexyl/isopropyl) could improve bioavailability .

Spectroscopic Characteristics

  • IR Spectroscopy : Thiadiazole derivatives () showed C=O stretches at ~1670 cm⁻¹, aligning with the target’s expected acetamide carbonyl peak. Triazoles () displayed distinct –NH stretches (~3262–3302 cm⁻¹) absent in the target due to its N-hexyl group .
  • NMR Data: The triazole compound 6b () exhibited aromatic protons at δ 7.20–8.61 ppm, comparable to the target’s phenyl resonances.

Biological Activity

N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a thiadiazole moiety, which is known for its diverse pharmacological properties. The compound's structure can be summarized as follows:

  • Thiadiazole Ring : Contributes to biological activity.
  • Hexyl Group : Enhances lipophilicity, potentially improving membrane penetration.
  • Phenylacetamide Moiety : Often associated with analgesic and anti-inflammatory effects.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiadiazole derivatives. The following table summarizes key findings related to the anticancer activity of compounds similar to this compound:

CompoundCancer Cell LineIC50 (µM)Reference
Compound 31MDA-MB-231 (Breast)9
Compound 28BT474 (Breast)0.794
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamidePC3 (Prostate)22.19 ± 2.1
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamideU87 (Glioblastoma)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that several derivatives exhibit significant cytotoxicity against various cancer cell lines. Notably, compounds with substituents on the thiadiazole ring showed enhanced activity.

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have been investigated for their antimicrobial effects. For instance:

  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with varying degrees of potency depending on structural modifications.

A study highlighted that certain thiadiazole compounds exhibited excellent metabolic stability and bioavailability, making them promising candidates for further development as antimicrobial agents .

The biological activity of this compound and its analogs can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds disrupt critical cellular processes leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or disrupt its function.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives against various cancer cell lines. The most potent compounds were identified based on their IC50 values and selectivity towards cancer cells over normal cells .

Another study focused on the structure–activity relationship (SAR) of thiadiazoles, revealing that specific substitutions on the thiadiazole ring significantly influenced biological activity .

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